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molecular formula C13H9ClO3S B8808396 2-[(4-Chlorophenyl)sulfonyl]benzaldehyde

2-[(4-Chlorophenyl)sulfonyl]benzaldehyde

Cat. No. B8808396
M. Wt: 280.73 g/mol
InChI Key: YOUDSFOKRGZKHW-UHFFFAOYSA-N
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Patent
US07999119B2

Procedure details

To a solution of 2-(4-chlorophenylthio)benzaldehyde (2.00 g, 8.00 mmol) in dichloromethane (20 mL) at 0° C. was added meta chloroperoxybenzoic acid (77% max, 5.40 g, 24.17 mmol) in portions over 15 minutes, then warmed to room temperature and stirred for 2 hours. Aqueous sodium metabisulfite solution was added carefully until effervescence ceased. This solution was extracted with dichloromethane and the combined organic extracts were washed with NaOH (1N) then saturated brine, dried over MgSO4 and concentrated in vacuo giving a white solid (1.05 g, 3.74 mmol, 46%). δH (300 MHz, d6-DMSO) 10.69 (1H, s, CHO), 8.25-8.18 (1H, m, Ar), 8.07-8.00 (2H, m, Ar), 8.00-7.90 (3H, m, Ar) and 7.81-7.64 (3H, m, Ar).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](SC2C=CC=CC=2C=O)=[CH:4][CH:3]=1.Cl[C:18]1[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=1)[C:21]([O:23]O)=O.[S:28](S([O-])=O)([O-:31])(=O)=[O:29].[Na+].[Na+]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:28]([C:19]2[CH:18]=[CH:27][CH:26]=[CH:25][C:20]=2[CH:21]=[O:23])(=[O:31])=[O:29])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=C(C=O)C=CC=C1
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic extracts were washed with NaOH (1N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.74 mmol
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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